N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide
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Overview
Description
N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C11H20N2O It is characterized by the presence of a cyclopropane ring, a cyclopentyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide typically involves the reaction of 3-aminocyclopentylmethanol with 1-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and recrystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Amines with reduced functional groups
Substitution: Substituted derivatives with new functional groups replacing the amide
Scientific Research Applications
N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopentane-1-carboxamide
- N-[(1-Aminocyclopentyl)methyl]acetamide
Uniqueness
N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide is unique due to its specific structural features, including the presence of both cyclopropane and cyclopentyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(3-aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c1-11(4-5-11)10(14)13-7-8-2-3-9(12)6-8/h8-9H,2-7,12H2,1H3,(H,13,14) |
InChI Key |
QGNSUOWCEZLVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)NCC2CCC(C2)N |
Origin of Product |
United States |
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